molecular formula C16H13NO4S B1597169 5-[Isocyano-(toluene-4-sulfonyl)-methyl]-benzo[1,3]dioxole CAS No. 428816-43-7

5-[Isocyano-(toluene-4-sulfonyl)-methyl]-benzo[1,3]dioxole

Cat. No. B1597169
M. Wt: 315.3 g/mol
InChI Key: XTRBMIRETKHRKF-UHFFFAOYSA-N
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Description

5-[Isocyano-(toluene-4-sulfonyl)-methyl]-benzo[1,3]dioxole, or 5-ITMS, is an organic compound that has been used in a variety of scientific research applications. It is a versatile molecule that is capable of undergoing numerous chemical reactions and has been used as a reagent in organic synthesis.

Scientific Research Applications

Modular Synthesis of Sulfonyl Benzoheteroles

In a study by Liu et al. (2014), a new silver-catalyzed heteroaromatization of propargylic alcohols with p-toluenesulfonylmethyl isocyanide (TosMIC) was developed. This method provides an efficient approach to sulfonyl benzoheteroles, highlighting the dual role of TosMIC as a sulfonyl source and ligand. This represents an innovative pathway in organic synthesis (Liu, Liu, Liao, & Bi, 2014).

Photolytic Transformations of Spirocyclic 3H-pyrazoles

Research by Vasin et al. (2014) explored the reactions of methyl, phenyl, and p-tolyl phenylethynyl sulfones with 9-diazofluorene, leading to spirocyclic 3H-pyrazoles. This study revealed various isomerization and transformation pathways under different conditions, indicating the complex reactivity of these sulfonyl compounds (Vasin, Masterova, Razin, & Somov, 2014).

Methylol-Functional Benzoxazine Monomer Polymerization

Baqar et al. (2013) focused on methylol functional benzoxazines as precursors for network structures using benzoxazine and resole chemistry. The study investigated the effect of the methylol group on the rate of polymerization, providing insights into the development of new polymeric materials (Baqar, Agag, Ishida, & Qutubuddin, 2013).

Fluorescence Sensing of Anions

Wu et al. (2007) developed new anion sensors based on 2-(2'-aminophenyl)benzoxazole and p-toluenesulfonyl chloride. These sensors, undergoing excited-state intramolecular proton transfer (ESIPT), showcased the ability to detect basic anions like fluoride, acetate, and phosphate (Wu, Peng, Fan, Gao, Tian, Zhao, & Sun, 2007).

Synthesis of 3-(Oxazol-5-yl)Quinoline-2-Carboxamides

Yasaei et al. (2019) described a palladium-catalyzed reaction between oxazoles and isocyanides, leading to the formation of 3-(oxazol-5-yl)quinoline-2-carboxamides. Notably, using toluenesulfonylmethyl isocyanide (TosMIC) resulted in sulfonylation, demonstrating a novel synthetic pathway for these compounds (Yasaei, Mohammadpour, Shiri, Tanbakouchian, & Fazelzadeh, 2019).

properties

IUPAC Name

5-[isocyano-(4-methylphenyl)sulfonylmethyl]-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4S/c1-11-3-6-13(7-4-11)22(18,19)16(17-2)12-5-8-14-15(9-12)21-10-20-14/h3-9,16H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTRBMIRETKHRKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC3=C(C=C2)OCO3)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378049
Record name 5-[Isocyano(4-methylbenzene-1-sulfonyl)methyl]-2H-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[Isocyano-(toluene-4-sulfonyl)-methyl]-benzo[1,3]dioxole

CAS RN

428816-43-7
Record name 5-[Isocyano(4-methylbenzene-1-sulfonyl)methyl]-2H-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of N-[benzo[1,3]dioxol-5-yl-(toluene-4-sulfonyl)-methyl]-formamide (740 mg, 2.22 mmol) in THF (50 mL) was slowly added phosphorous oxychloride (0.41 mL, 4.44 mmol, 2 equiv). The resulting reaction mixture was stirred at ambient temperature for 2 hours, cooled to 0° C. and slowly treated with 2,6-lutidine (1.55 mL, 13.32 mmol, 6 equiv). The reaction mixture was stirred at ambient temperature for 48 hours, treated with saturated aqueous sodium hydrogen carbonate (80 mL), and then extracted with ethyl acetate (50 mL). The organics were dried over magnesium sulfate and concentrated in vacuo. Silica gel chromatography (20% ethyl acetate in hexane) provided 5-[Isocyano-(toluene4-sulfonyl)-methyl]-benzo[1,3]dioxole as a white solid (200 mg, 29%).
Name
N-[benzo[1,3]dioxol-5-yl-(toluene-4-sulfonyl)-methyl]-formamide
Quantity
740 mg
Type
reactant
Reaction Step One
Quantity
0.41 mL
Type
reactant
Reaction Step Two
Quantity
1.55 mL
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[Isocyano-(toluene-4-sulfonyl)-methyl]-benzo[1,3]dioxole
Reactant of Route 2
5-[Isocyano-(toluene-4-sulfonyl)-methyl]-benzo[1,3]dioxole

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